molecular formula C3H9NO B3054054 O-propylhydroxylamine CAS No. 5792-43-8

O-propylhydroxylamine

Cat. No. B3054054
CAS RN: 5792-43-8
M. Wt: 75.11 g/mol
InChI Key: PRAARDGLAWZXML-UHFFFAOYSA-N
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Description

O-propylhydroxylamine is a chemical compound with the molecular formula C3H9NO . It is used in various chemical reactions and has been studied in the context of laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of hydroxylamine derivatives like O-propylhydroxylamine involves several methods. One such method involves the plasma-electrochemical cascade pathway (PECP) powered by electricity for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions . Another method involves the use of reagents derived from hydroxylamines such as 2,4-dinitrophenylhydroxylamine (DPH), O-(diphenylphosphinyl)hydroxylamine (DPPH), and hydroxylamine-O-sulfonic acid (HOSA) .


Molecular Structure Analysis

The molecular structure of O-propylhydroxylamine is represented by the InChI code 1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H . The molecular weight of O-propylhydroxylamine is 75.10970 .


Chemical Reactions Analysis

O-propylhydroxylamine, like other hydroxylamines, is involved in various chemical reactions. For instance, it has been used as an electrophilic aminating agent and as a source of the amino group . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations .


Physical And Chemical Properties Analysis

O-propylhydroxylamine is a solid at room temperature . It has a melting point between 148 - 152 degrees Celsius . The storage temperature is recommended to be under inert gas at 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Drug Discovery

O-propylhydroxylamine and related hydroxylamine derivatives are extensively used in chemical synthesis, particularly in the development of glycoconjugates. These compounds are vital in various biological and pathological processes, inspiring interest in (neo)glycoconjugates. Hydroxylamines, due to their high nucleophilicity, are employed as chemoselective ligation tools in organic synthesis, glycobiology, and drug discovery. The review by Chen and Xie (2016) highlights the importance of N-O linked carbohydrates and glycoconjugates, focusing on synthetic methodologies and the chemical, physicochemical properties as well as the biological and medical applications of N-glycosyl and O-glycosyl hydroxylamines (Chen & Xie, 2016).

Organic Reactions

O-alkylated hydroxylamines, often used for preparing bioconjugates, can be readily obtained through radical addition to suitable O-alkenylhydroxylamine derivatives. The work of Quiclet-Sire, Woollaston, and Zard (2008) demonstrates the versatility of this approach in organic chemistry, particularly in forming O-alkylhydroxylamines via radical-based methodologies (Quiclet-Sire et al., 2008).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, O-propylhydroxylamine derivatives are employed for synthesizing diverse structures. For instance, John et al. (2007) described using N-Methyl-O-tosylhydroxylamine as an effective reagent for direct α-oxytosylation of carbonyl compounds, facilitating smooth transitions to heterocyclic products under mild conditions (John et al., 2007).

Analytical Chemistry

Hydroxylamine derivatives, including O-propylhydroxylamine, have notable applications in analytical chemistry. Cancilla and Que Hee (1992) reviewed the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) for determining carbonyl-containing compounds, highlighting its diverse applications in analyzing compounds found in various mediums (Cancilla & Que Hee, 1992).

Mechanism of Action

While the specific mechanism of action for O-propylhydroxylamine is not explicitly mentioned in the search results, hydroxylamines in general are known to react with various compounds. For example, NH2OH reacts with chlorosulfonic acid to give hydroxylamine-O-sulfonic acid .

Safety and Hazards

O-propylhydroxylamine is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of research involving O-propylhydroxylamine and similar compounds are promising. For instance, O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity . This showcases the potential for late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .

properties

IUPAC Name

O-propylhydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-2-3-5-4/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAARDGLAWZXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377669
Record name O-propylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5792-43-8
Record name O-propylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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